5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine
Description
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine (CAS 869355-28-2) is a modified nucleoside critical for synthesizing oligonucleotides with enhanced stability and functionality. Its structure features:
- 5'-O-(4,4'-dimethoxytrityl) (DMT) group: Protects the 5'-hydroxyl during solid-phase oligonucleotide synthesis, enabling stepwise elongation .
- 2'-O-methyl modification: Increases RNA duplex stability and nuclease resistance, making it valuable for therapeutic RNA constructs .
This compound is widely used in research targeting viral diseases, cancer, and genetic disorders due to its ability to stabilize RNA and modulate gene expression . Its molecular formula is C₃₀H₃₀N₂O₇, with a molecular weight of 530.57 .
Properties
Molecular Formula |
C34H34N2O8 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-prop-1-ynylpyrimidine-2,4-dione |
InChI |
InChI=1S/C34H34N2O8/c1-5-9-22-20-36(33(39)35-31(22)38)32-30(42-4)29(37)28(44-32)21-43-34(23-10-7-6-8-11-23,24-12-16-26(40-2)17-13-24)25-14-18-27(41-3)19-15-25/h6-8,10-20,28-30,32,37H,21H2,1-4H3,(H,35,38,39)/t28-,29-,30-,32-/m1/s1 |
InChI Key |
LVHXICIDKOYPHH-PBAMLIMUSA-N |
Isomeric SMILES |
CC#CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Canonical SMILES |
CC#CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Protection of Uridine
The uridine molecule is initially protected to prevent unwanted reactions during subsequent steps. The dimethoxytrityl chloride is commonly used for this purpose.
Introduction of the Propynyl Group
The introduction of the 1-propynyl group can be achieved through various methods, including:
- Sonogashira Coupling : A palladium-catalyzed reaction that allows for the introduction of alkyne groups.
Methylation of the 2'-Hydroxyl Group
The methylation step involves converting the 2'-hydroxyl group into a methoxy group using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Purification
After the synthesis, purification is essential to isolate the desired product from by-products and unreacted materials. Common methods include:
- Column Chromatography : Using solvents like dichloromethane and methanol mixtures to elute the product.
Summary of Synthetic Steps
| Step | Description | Reagents | Conditions |
|---|---|---|---|
| 1 | Protection of uridine | Dimethoxytrityl chloride | Inert atmosphere, low temperature |
| 2 | Introduction of propynyl group | Palladium catalyst, propyne | Sonogashira reaction conditions |
| 3 | Methylation | Methyl iodide or dimethyl sulfate | Basic conditions |
| 4 | Purification | Column chromatography | Gradient elution |
Reaction Conditions
The reaction conditions are critical for successful synthesis and include:
- Temperature Control : Many reactions are performed at low temperatures (e.g., -5°C to 5°C) to minimize side reactions.
- Inert Atmosphere : Use of nitrogen or argon to prevent oxidation.
- Stirring and Time Management : Continuous stirring and monitoring reaction progress via HPLC or TLC are essential.
Industrial Production Methods
For large-scale production, automated synthesizers are typically employed to ensure efficiency and consistency in product quality. The same synthetic routes are adapted for industrial settings but may involve modifications to accommodate larger volumes and continuous processes.
Chemical Reactions Analysis
Types of Reactions
5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine can undergo various chemical reactions, including:
Oxidation: The 1-propynyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The dimethoxytrityl group can be removed and replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the 1-propynyl group can yield carboxylic acids or aldehydes, while substitution reactions can introduce various functional groups to the molecule.
Scientific Research Applications
RNA Interference and Gene Silencing
One of the primary applications of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine is in the development of short interfering RNAs (siRNAs) for gene silencing. The incorporation of the 5-propynyl modification into siRNA constructs has been shown to improve thermal stability, which is critical for maintaining the integrity of RNA duplexes during cellular processes.
Case Study: Stability and Activity of siRNAs
A study demonstrated that siRNAs containing 5-propynyl modifications exhibited increased thermal stability, with melting temperatures rising by approximately 1.3–1.8°C per modification depending on the position within the RNA strand. However, while these modifications enhanced stability, they also presented challenges in gene silencing efficacy, particularly when located at the 5' end of the guide strand, which negatively impacted RNA interference activity despite improved stability .
Antisense Oligonucleotides
The compound is also utilized in the design of antisense oligonucleotides (ASOs), which are designed to bind complementary RNA sequences and modulate gene expression. The 2'-O-methyl modification contributes to increased resistance to nuclease degradation, thereby enhancing the therapeutic potential of ASOs.
Research Insights
Recent research has indicated that ASOs containing 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine show improved cellular uptake and reduced off-target effects compared to unmodified oligonucleotides. This modification allows for more precise targeting of mRNA, leading to effective gene knockdown strategies in various disease models .
Therapeutic Applications in Viral Infections
The compound has potential applications in antiviral therapies, particularly against RNA viruses. By modifying nucleoside analogs with propynyl groups, researchers aim to develop inhibitors that can effectively disrupt viral replication processes.
Example: Influenza Virus Detection
In a recent patent application, researchers explored using modified nucleosides, including those similar to 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine, for developing primers and probes for detecting influenza B viruses. These modifications enhance the specificity and sensitivity of diagnostic assays, facilitating better detection methods in clinical settings .
Chemical Synthesis and Characterization
The synthesis of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine involves complex chemical processes that ensure high purity and yield. The compound is synthesized using standard phosphitylation procedures, followed by protective group strategies to maintain stability during reactions.
Synthesis Overview
Mechanism of Action
The mechanism of action of 5’-O-(Dimethoxytrityl)-5-(1-propynyl)-2’-O-methyluridine involves its incorporation into synthetic oligonucleotides. These modified oligonucleotides can bind to complementary nucleic acid sequences, thereby influencing gene expression or serving as probes in diagnostic assays. The molecular targets and pathways involved depend on the specific application, such as gene silencing or antisense therapy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features and applications of 5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine and related nucleosides:
Key Comparative Findings
Substituent Effects on Stability and Binding
- 5-Propynyl vs.
- 2'-O-methyl vs. 2'-Deoxy : The 2'-O-methyl group confers greater RNA duplex stability (ΔTm +1–3°C) and nuclease resistance compared to deoxyribose, making it superior for therapeutic RNA .
Biological Activity
5'-O-(Dimethoxytrityl)-5-(1-propynyl)-2'-O-methyluridine (referred to as DMTr-1-propynyl-2'-OMe-uridine) is a modified nucleoside that has attracted attention for its potential applications in molecular biology and therapeutic development. This article explores its biological activity, synthesis, and relevant case studies.
Chemical Structure and Synthesis
DMTr-1-propynyl-2'-OMe-uridine is characterized by the following structural features:
- 5'-Dimethoxytrityl group : This protects the 5' hydroxyl group, facilitating oligonucleotide synthesis.
- 1-propynyl modification : This alkyne group can participate in various chemical reactions, including click chemistry.
- 2'-O-methyl group : This modification enhances stability against nucleases and improves binding affinity.
The synthesis typically involves solid-phase methods where the nucleoside is assembled stepwise on a polymer support, followed by deprotection steps to yield the final product. The use of dimethoxytrityl (DMTr) as a protecting group is common due to its ease of removal under acidic conditions.
1. Incorporation into RNA
Research indicates that DMTr-1-propynyl-2'-OMe-uridine can be effectively incorporated into RNA strands by T7 RNA polymerase. Its modified structure allows for enhanced stability and resistance to degradation by exonucleases, making it a valuable building block for therapeutic RNA applications .
2. Antiviral Properties
Preliminary studies suggest that this modified nucleoside exhibits antiviral activity. It has been evaluated against various RNA viruses, showing potential in inhibiting viral replication through interference with viral RNA synthesis. The presence of the propynyl group may enhance its interaction with viral polymerases .
3. Case Studies
A notable study evaluated the use of DMTr-1-propynyl-2'-OMe-uridine in the development of RNA-based therapeutics targeting specific diseases. In vitro experiments demonstrated that oligonucleotides containing this modified nucleoside exhibited improved binding affinity to target mRNA sequences compared to unmodified counterparts, leading to enhanced silencing effects in gene expression studies .
Research Findings
Recent findings highlight the following key points regarding the biological activity of DMTr-1-propynyl-2'-OMe-uridine:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
